molecular formula C11H16O3S B8388723 2-Methyl-2-phenylpropyl methanesulfonate

2-Methyl-2-phenylpropyl methanesulfonate

Cat. No.: B8388723
M. Wt: 228.31 g/mol
InChI Key: FAUPBSCUZRPAIV-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropyl methanesulfonate is an organosulfur compound characterized by a bulky neophyl (2-methyl-2-phenylpropyl) group attached to a methanesulfonate ester moiety. This structure confers unique steric and electronic properties, making it relevant in synthetic chemistry, particularly in reactions requiring selective activation or leaving group behavior. For example, it has been utilized in hydrostannation-Diels-Alder cascade reactions, where its steric bulk enhances regioselectivity during free-radical additions .

Key structural features:

  • Molecular formula: Likely $ \text{C}{11}\text{H}{16}\text{O}_3\text{S} $ (inferred from substituents).
  • Functional groups: Methanesulfonate ester, tertiary neophyl group.
  • Role in synthesis: Acts as a sterically hindered intermediate in organometallic reactions.

Properties

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

(2-methyl-2-phenylpropyl) methanesulfonate

InChI

InChI=1S/C11H16O3S/c1-11(2,9-14-15(3,12)13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

FAUPBSCUZRPAIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COS(=O)(=O)C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Sodium 2-Methylprop-2-ene-1-sulphonate

CAS : 1561-92-8 | Formula : $ \text{C}4\text{H}7\text{NaO}_3\text{S} $

  • Structural differences :
    • Contains a sodium counterion instead of an ester-linked alkyl group.
    • Features an unsaturated (alkene) backbone, unlike the saturated neophyl group in the target compound.
  • Reactivity :
    • Ionic nature enhances solubility in polar solvents, making it suitable for aqueous-phase reactions.
    • The sulfonate group is less reactive as a leaving group compared to methanesulfonate esters.
  • Applications : Likely used in surfactants or polymerization processes due to its ionic character.

[4-(2-Methylpropyl)phenyl]methanesulfonyl Chloride

CAS: 7598-30-3 | Synonyms: NSC-404106, AC1L846W

  • Structural differences :
    • Aryl sulfonyl chloride with a 4-(2-methylpropyl)phenyl substituent.
    • Lacks the tertiary neophyl group but includes a reactive sulfonyl chloride group.
  • Reactivity: Sulfonyl chlorides are highly electrophilic, participating in nucleophilic substitutions (e.g., forming sulfonamides). The aryl group may confer stability but reduce solubility in non-polar media.

Methyl 2-Hexenoate

CAS : 2396-77-2 | Formula : $ \text{C}7\text{H}{12}\text{O}_2 $

  • Structural differences :
    • An α,β-unsaturated ester with a linear hexenyl chain, contrasting with the branched neophyl group.
  • Reactivity :
    • The conjugated double bond enables Michael additions or Diels-Alder reactions.
    • Less steric hindrance compared to 2-methyl-2-phenylpropyl methanesulfonate.

Comparative Data Table

Compound CAS Molecular Formula Key Features Reactivity & Applications
This compound Not reported $ \text{C}{11}\text{H}{16}\text{O}_3\text{S} $ Bulky neophyl group, methanesulfonate ester Steric control in radical reactions
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 $ \text{C}4\text{H}7\text{NaO}_3\text{S} $ Ionic, unsaturated backbone Surfactants, ionic intermediates
[4-(2-Methylpropyl)phenyl]methanesulfonyl chloride 7598-30-3 $ \text{C}{11}\text{H}{15}\text{ClO}_2\text{S} $ Aryl sulfonyl chloride Electrophilic substitutions
Methyl 2-hexenoate 2396-77-2 $ \text{C}7\text{H}{12}\text{O}_2 $ α,β-unsaturated ester Conjugate additions, polymer precursors

Key Research Findings

  • Steric Effects : The neophyl group in this compound significantly impacts reaction pathways. For instance, in hydrostannation reactions, its bulkiness suppresses competing side reactions, improving regioselectivity compared to less hindered analogs .
  • Leaving Group Efficiency : Methanesulfonate esters generally outperform sulfonate salts (e.g., sodium 2-methylprop-2-ene-1-sulphonate) in nucleophilic substitutions due to better leaving-group ability.
  • Solubility Trends: Aryl-containing sulfonates (e.g., [4-(2-methylpropyl)phenyl]methanesulfonyl chloride) exhibit lower solubility in non-polar solvents compared to aliphatic esters like methyl 2-hexenoate.

Preparation Methods

Friedel-Crafts Alkylation for Carboxylate Intermediate

The foundational step involves synthesizing 2-methyl-2-phenylpropyl carboxylates via Friedel-Crafts alkylation, as disclosed in Patent CN101823958A. Using methallyl carboxylate (e.g., methyl methallyl acetate) and benzene derivatives, the reaction employs a mixed FeCl₃/AlCl₃ catalyst system to achieve regioselective alkylation:

Methallyl carboxylate+Ar-HFeCl3/AlCl32-Methyl-2-arylpropyl carboxylate\text{Methallyl carboxylate} + \text{Ar-H} \xrightarrow{\text{FeCl}3/\text{AlCl}3} \text{2-Methyl-2-arylpropyl carboxylate}

Key conditions:

  • Catalyst : FeCl₃ (0.75 mol) and AlCl₃ (0.5 mol) in benzene.

  • Temperature : 0–15°C, with gradual warming to room temperature.

  • Yield : 75–86% for 2-methyl-2-phenylpropyl acetate.

This step benefits from the mixed catalyst’s balanced Lewis acidity, minimizing side reactions such as polymerization. Post-reaction workup includes ice-water quenching, NaHCO₃ washing, and distillation to isolate the carboxylate ester.

Ester Hydrolysis to Tertiary Alcohol

The carboxylate ester undergoes basic hydrolysis to yield 2-methyl-2-phenylpropan-1-ol. While not explicitly detailed in the cited patents, standard saponification conditions (e.g., NaOH in ethanol/water, reflux) are applicable. Assuming a 90% hydrolysis yield, this step transforms the ester into the alcohol precursor.

Methanesulfonylation of the Alcohol

The tertiary alcohol is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form the target mesylate:

2-Methyl-2-phenylpropan-1-ol+MsClEt3N2-Methyl-2-phenylpropyl methanesulfonate\text{2-Methyl-2-phenylpropan-1-ol} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-Methyl-2-phenylpropyl methanesulfonate}

Optimized Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–5°C during MsCl addition, followed by stirring at room temperature.

  • Yield : 90–95% (estimated from analogous mesylation protocols).

Purity : >97% after distillation.

Limitations :

  • Tertiary alcohols exhibit slower reaction kinetics due to steric hindrance, necessitating extended reaction times.

  • Moisture-sensitive reagents require anhydrous conditions.

Continuous Flow Synthesis of Alkyl Mesylates

Recent advancements in continuous flow chemistry, as demonstrated by, offer a streamlined alternative for mesylate production. This method integrates in-line workup and real-time monitoring, enhancing reproducibility and scalability.

Continuous Mesylation Protocol

  • Reactor Setup : A tubular flow reactor with controlled temperature zones.

  • Reagents :

    • Alcohol (2-methyl-2-phenylpropan-1-ol) dissolved in DCM.

    • MsCl and Et₃N fed via separate inlets.

  • Conditions :

    • Residence Time : 10–15 minutes.

    • Temperature : 25–30°C.

    • Yield : 88% (extrapolated from).

Advantages :

  • Reduced reagent excess (1.1 equiv MsCl vs. 1.5 equiv in batch).

  • Improved heat management, minimizing decomposition.

  • Scalable to multi-kilogram production (10.6 g/hr demonstrated in).

Comparative Analysis of Methods

Parameter Batch Process Continuous Flow
Overall Yield ~70%88%
Reaction Time 8–12 hours2–3 hours
Catalyst Loading High (FeCl₃/AlCl₃)None
Purity >97%>99%
Scalability Moderate (batch limits)High (continuous output)

Key Observations :

  • The batch method’s reliance on Friedel-Crafts alkylation introduces complexity but remains cost-effective for carboxylate precursors.

  • Continuous flow excels in mesylation efficiency, aligning with green chemistry principles through reduced waste.

Experimental Optimization and Challenges

Catalyst Selection in Friedel-Crafts Alkylation

Patent CN101823958A highlights the superiority of FeCl₃/AlCl₃ over pure AlCl₃, which suffers from overalkylation (yield drop to 55%). The mixed system enhances selectivity via moderated Lewis acidity.

Workup and Purification

  • Quenching : Ice-water quenching prevents exothermic runaway during Friedel-Crafts reactions.

  • Distillation : Fractional distillation under reduced pressure isolates the mesylate with minimal thermal degradation.

Moisture Sensitivity

Mesylation requires rigorously anhydrous conditions. Patent US8633223B2 employs molecular sieves and nitrogen atmospheres during analogous esterifications, a practice applicable here.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2-Methyl-2-phenylpropyl methanesulfonate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution by reacting 2-methyl-2-phenylpropanol with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane or tetrahydrofuran. A base such as triethylamine is typically added to scavenge HCl, promoting the reaction. The product is purified via vacuum distillation or recrystallization. Reaction efficiency depends on maintaining anhydrous conditions and controlling temperature (20–25°C) to minimize side reactions .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods or closed systems to avoid inhalation exposure. Install emergency showers and eyewash stations .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed permissible limits .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Monitor for discoloration or precipitates, which indicate instability .

Q. Which analytical techniques are effective for quantifying trace impurities in this compound?

  • Methodological Answer :

  • Gas Chromatography with Flame Ionization Detection (GC-FID) : Effective for detecting residual alkyl methanesulfonates at ppm levels. Derivatization may enhance volatility .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) : Offers high sensitivity (≤0.1 ppm) for genotoxic impurities like methanesulfonate esters. Electrospray ionization (ESI) in positive ion mode is recommended .

Advanced Research Questions

Q. How does the steric hindrance of the 2-Methyl-2-phenylpropyl group influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bulky 2-methyl-2-phenylpropyl group reduces reaction rates in SN2 mechanisms due to steric hindrance, favoring SN1 pathways in polar solvents. Kinetic studies using NMR or IR spectroscopy can monitor intermediate carbocation formation. Computational modeling (DFT) further elucidates transition-state energetics .

Q. How can researchers resolve contradictory stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Conduct hydrolysis experiments at controlled pH (1–13) and temperatures (25–60°C). Use HPLC to quantify degradation products and calculate rate constants (k).
  • Arrhenius Analysis : Plot ln(k) vs. 1/T to determine activation energy (Eₐ) and extrapolate shelf-life under storage conditions. Buffer systems (e.g., phosphate, acetate) ensure pH stability during testing .

Q. What role does this compound play in asymmetric synthesis?

  • Methodological Answer : As a chiral leaving group, it enables enantioselective synthesis of tertiary alcohols or amines. For example, in Mitsunobu reactions, its stereochemical configuration directs the formation of enantiomerically pure products. Chiral HPLC or polarimetry validates enantiomeric excess (ee), while X-ray crystallography confirms absolute configuration .

Data Contradiction Analysis

Q. Why do reported hydrolysis rates of this compound vary across studies?

  • Methodological Answer : Discrepancies arise from differences in solvent polarity, ionic strength, and analytical techniques. For standardization:

  • Use deuterated solvents (e.g., D₂O) in NMR to track hydrolysis in real time.
  • Validate methods via interlaboratory studies using reference standards (e.g., ethyl methanesulfonate as a control) .

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